molecular formula C18H11F3N4 B5554905 4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE

4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE

Cat. No.: B5554905
M. Wt: 340.3 g/mol
InChI Key: PVFUFOKVOXUBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is a synthetic, nonsteroidal compound known for its high selectivity as an antagonist of estrogen receptor beta (ERβ). This compound is widely used in scientific research to study the function of ERβ due to its 36-fold selectivity over estrogen receptor alpha (ERα) .

Chemical Reactions Analysis

Types of Reactions

4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is extensively used in scientific research, particularly in the following fields:

    Chemistry: It serves as a valuable tool for studying the structure-activity relationships of estrogen receptor ligands.

    Biology: The compound is used to investigate the biological functions of ERβ in various cellular processes.

    Medicine: Research involving this compound contributes to the development of selective ERβ modulators for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE involves its selective binding to ERβ, where it acts as an antagonist. This binding inhibits the activity of ERβ, thereby modulating the expression of target genes regulated by this receptor. The compound does not significantly affect ERα activity, highlighting its selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Propylpyrazoletriol (PPT)
  • Methylpiperidinopyrazole (MPP)
  • (R,R)-Tetrahydrochrysene ((R,R)-THC)
  • Diarylpropionitrile (DPN)
  • Prinaberel (ERB-041)
  • Liquiritigenin
  • Menerba
  • WAY-200070

Uniqueness

4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE is unique due to its high selectivity for ERβ over ERα, making it a valuable tool for studying ERβ-specific pathways without cross-reactivity with ERα. This selectivity is crucial for research focused on understanding the distinct roles of ERβ in various biological processes .

Properties

IUPAC Name

3-phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4/c19-18(20,21)16-10-15(13-6-8-22-9-7-13)24-17-14(11-23-25(16)17)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFUFOKVOXUBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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